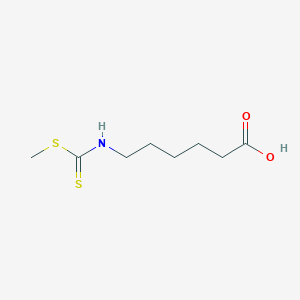

Methyl 5-carboxypentyldithiocarbamate

説明

Methyl 5-carboxypentyldithiocarbamate is a dithiocarbamate derivative characterized by a five-carbon carboxylated alkyl chain attached to a dithiocarbamate functional group. Dithiocarbamates are organosulfur compounds with the general structure R₂N–C(=S)–S–, known for their applications in coordination chemistry, agrochemicals, and pharmaceuticals.

特性

CAS番号 |

61635-28-7 |

|---|---|

分子式 |

C8H15NO2S2 |

分子量 |

221.3 g/mol |

IUPAC名 |

6-(methylsulfanylcarbothioylamino)hexanoic acid |

InChI |

InChI=1S/C8H15NO2S2/c1-13-8(12)9-6-4-2-3-5-7(10)11/h2-6H2,1H3,(H,9,12)(H,10,11) |

InChIキー |

OJIOPDXKHZOIIZ-UHFFFAOYSA-N |

正規SMILES |

CSC(=S)NCCCCCC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Dithiocarbamates

Methyl 5-carboxypentyldithiocarbamate shares functional and structural similarities with other dithiocarbamates, such as sodium diethyldithiocarbamate and methyl diethyldithiocarbamate . Key differentiating factors include chain length, substituent groups, and physicochemical properties.

Table 1: Comparative Properties of Selected Dithiocarbamates

¹ Enhanced by the carboxyl group; ² Susceptible to oxidation due to the dithiocarbamate group; ³ Degrades upon exposure to moisture/light; 4 Stabilized by alkyl substitution.

Key Research Findings:

- Reactivity with Metals: Methyl 5-carboxypentyldithiocarbamate’s carboxyl group enables stronger chelation compared to non-carboxylated analogs like methyl diethyldithiocarbamate. This property is critical in synthesizing metal-organic frameworks (MOFs) or catalytic complexes .

- Thermal Stability : Unlike sodium diethyldithiocarbamate, which decomposes at ~150°C, methyl 5-carboxypentyldithiocarbamate exhibits higher thermal stability (~200°C), attributed to its alkyl chain length and carboxyl functionality .

- Environmental Impact : Carboxylated dithiocarbamates are less persistent in soil than methyl diethyldithiocarbamate, which is classified as an environmental pollutant due to its sulfur content and slow degradation .

Challenges and Limitations in Comparative Studies

Direct comparisons are hindered by:

Scarce Primary Data: No peer-reviewed studies explicitly detail Methyl 5-carboxypentyldithiocarbamate’s synthesis or characterization. Inferences are drawn from structurally related compounds.

Divergent Applications : Sodium diethyldithiocarbamate is widely used in rubber production, while methyl diethyldithiocarbamate is prioritized in pesticide formulations. Methyl 5-carboxypentyldithiocarbamate’s niche applications (e.g., specialty chelators) lack industrial-scale validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。